molecular formula C11H8BrN B1446894 7-Bromo-2-vinylquinoline CAS No. 1416146-99-0

7-Bromo-2-vinylquinoline

Cat. No.: B1446894
CAS No.: 1416146-99-0
M. Wt: 234.09 g/mol
InChI Key: FZXRHLFOJYJHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-vinylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-vinylquinoline can be achieved through various methods. One common approach involves the direct deamination reaction occurring during the Mannich synthesis . This method is catalyst-free and involves the use of specific reagents under controlled conditions.

Industrial Production Methods: For large-scale production, the preparation method of this compound involves starting with 4-bromo-2-nitroaniline and preparing the target intermediate through reactions such as substitution, reductive cyclization, oxidation, and condensation . This process is advantageous due to its rapidness, convenience, economy, and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-vinylquinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: This reaction is widely used for carbon–carbon bond formation and involves the use of boron reagents.

    Microwave-Assisted Synthesis: This method is used for rapid synthesis and involves the use of microwave irradiation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .

Scientific Research Applications

7-Bromo-2-vinylquinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-diabetic activity.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-vinylquinoline involves its interaction with specific molecular targets and pathways. This mechanism is similar to that of other quinoline derivatives, which exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .

Comparison with Similar Compounds

  • Pamaquine
  • Chloroquine
  • Tafenoquine
  • Bulaquine
  • Quinine
  • Mefloquine
  • Amodiaquine

Comparison: 7-Bromo-2-vinylquinoline is unique due to its specific structure and the presence of both bromine and vinyl groups. This makes it distinct from other quinoline derivatives, which may have different substituents and functional groups

Properties

IUPAC Name

7-bromo-2-ethenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXRHLFOJYJHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(C=CC(=C2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-vinylquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-vinylquinoline
Reactant of Route 3
Reactant of Route 3
7-Bromo-2-vinylquinoline
Reactant of Route 4
Reactant of Route 4
7-Bromo-2-vinylquinoline
Reactant of Route 5
Reactant of Route 5
7-Bromo-2-vinylquinoline
Reactant of Route 6
Reactant of Route 6
7-Bromo-2-vinylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.